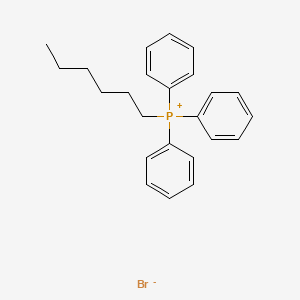

Hexyltriphenylphosphonium bromide

Beschreibung

The exact mass of the compound Hexyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151420. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexyltriphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexyltriphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

hexyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDFZWZPWFYFTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963891 | |

| Record name | Hexyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4762-26-9 | |

| Record name | Phosphonium, hexyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4762-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4762-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Hexyltriphenylphosphonium Bromide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of hexyltriphenylphosphonium bromide, a versatile phosphonium salt widely utilized in organic synthesis, particularly as a Wittig reagent for the formation of carbon-carbon double bonds. This document details the underlying chemical principles, optimized experimental protocols, and relevant data presented in a clear and accessible format for researchers in academia and the pharmaceutical industry.

Introduction

Hexyltriphenylphosphonium bromide is a quaternary phosphonium salt with the chemical formula [P(C₆H₅)₃(C₆H₁₃)]Br. Its primary application in organic chemistry is as a precursor to the corresponding phosphonium ylide, a key intermediate in the Wittig reaction. This reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of aldehydes and ketones into alkenes with high stereo- and regioselectivity. Beyond its role in the Wittig reaction, hexyltriphenylphosphonium bromide and other long-chain alkylphosphonium salts are also explored for their potential as phase-transfer catalysts and ionic liquids.

The synthesis of hexyltriphenylphosphonium bromide is typically achieved through a straightforward nucleophilic substitution reaction (SN2) between triphenylphosphine and a hexyl halide, most commonly 1-bromohexane. This reaction is generally high-yielding and proceeds under relatively mild conditions.

Reaction Mechanism and Signaling Pathway

The formation of hexyltriphenylphosphonium bromide proceeds via a classic SN2 mechanism. Triphenylphosphine, with its lone pair of electrons on the phosphorus atom, acts as a potent nucleophile. It attacks the electrophilic carbon atom of 1-bromohexane, which is bonded to the electronegative bromine atom. This concerted, one-step process involves the formation of a new phosphorus-carbon bond and the simultaneous cleavage of the carbon-bromine bond. The bromide ion is displaced as a leaving group and subsequently acts as the counter-ion to the newly formed phosphonium cation.

Caption: SN2 reaction pathway for hexyltriphenylphosphonium bromide synthesis.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of hexyltriphenylphosphonium bromide. This protocol is a compilation and adaptation of established methods for the synthesis of analogous phosphonium salts.

Materials and Equipment

-

Triphenylphosphine (PPh₃)

-

1-Bromohexane (CH₃(CH₂)₅Br)

-

Toluene, anhydrous

-

Ethyl acetate

-

Acetonitrile

-

n-Hexane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Addition of Alkyl Halide: To the stirred solution, add 1-bromohexane (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of toluene can be reduced using a rotary evaporator. The crude product, which may be an oil, is then precipitated by the addition of diethyl ether or n-hexane.

-

Purification:

-

Trituration: If the product is an oil, it can often be solidified by trituration with n-hexane. This involves repeatedly washing and stirring the oil with fresh portions of n-hexane until a solid is formed.

-

Recrystallization: For higher purity, the solid product can be recrystallized. A common and effective solvent system is a mixture of hot ethyl acetate and a minimal amount of acetonitrile added dropwise until the solid dissolves. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Caption: Experimental workflow for the synthesis of hexyltriphenylphosphonium bromide.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of hexyltriphenylphosphonium bromide. Please note that yields can vary depending on the purity of reagents and adherence to anhydrous conditions.

| Parameter | Value | Reference/Note |

| Reactants | ||

| Triphenylphosphine | 1.0 equivalent | |

| 1-Bromohexane | 1.0 - 1.2 equivalents | A slight excess of the alkyl halide can drive the reaction to completion. |

| Solvent | Toluene, Acetonitrile, or neat | Toluene is a common choice. Acetonitrile can also be effective. Some procedures report the reaction can be run neat (without solvent). |

| Temperature | Reflux (typically ~110°C for toluene) | |

| Reaction Time | 24 - 72 hours | Reaction progress should be monitored (e.g., by TLC or ³¹P NMR). |

| Purification Method | Trituration with n-hexane, followed by recrystallization from ethyl acetate/acetonitrile. | Long-chain alkylphosphonium salts can initially form as oils. |

| Typical Yield | 80 - 95% | Yields are highly dependent on the specific conditions and purification method. |

| Melting Point | 165-168 °C | Literature values may vary slightly. |

Conclusion

The synthesis of hexyltriphenylphosphonium bromide from triphenylphosphine and 1-bromohexane is a robust and high-yielding reaction that is fundamental to the preparation of Wittig reagents. The experimental protocol provided in this guide, along with the summarized data, offers a solid foundation for researchers to successfully synthesize and purify this important chemical intermediate. Careful attention to anhydrous conditions and appropriate purification techniques are key to obtaining a high-purity product.

An In-depth Technical Guide to Hexyltriphenylphosphonium Bromide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves as a crucial reagent in modern organic synthesis. Primarily utilized in the Wittig reaction for the stereoselective formation of alkenes, its utility extends to applications as a phase-transfer catalyst and in the development of ionic liquids. This technical guide provides a comprehensive overview of the chemical properties, structural details, and key applications of hexyltriphenylphosphonium bromide, supplemented with detailed experimental protocols and spectroscopic data analysis.

Chemical Structure and Identification

Hexyltriphenylphosphonium bromide consists of a positively charged phosphorus atom bonded to three phenyl groups and one hexyl group, with a bromide anion providing charge neutrality. The presence of both a lipophilic hexyl chain and aromatic phenyl groups imparts unique solubility characteristics to the molecule.

Structural Identifiers:

| Identifier | Value |

| CAS Number | 4762-26-9 |

| Molecular Formula | C₂₄H₂₈BrP |

| InChI | InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1[1] |

| InChIKey | PWDFZWZPWFYFTC-UHFFFAOYSA-M[1] |

| SMILES | CCCCCC--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3.[Br-][2] |

Physicochemical Properties

Hexyltriphenylphosphonium bromide is typically a white to off-white crystalline solid.[3] A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| Molecular Weight | 427.36 g/mol | [4] |

| Melting Point | 201-204 °C (lit.) | [3][4] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Solubility | Soluble in water and methanol. Soluble in organic solvents like ethers, ketones, and benzene. |

Spectroscopic Data

Spectroscopic analysis is essential for the confirmation of the structure and purity of hexyltriphenylphosphonium bromide.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 7.60-7.90 | m | 15H, Phenyl protons |

| 3.60-3.80 | m | 2H, -P-CH₂- | |

| 1.50-1.70 | m | 2H, -P-CH₂-CH₂- | |

| 1.20-1.40 | m | 6H, -(CH₂)₃-CH₃ | |

| 0.80-0.95 | t | 3H, -CH₃ | |

| ¹³C NMR | 135.0 (d, J ≈ 10 Hz) | d | ortho-Carbons of phenyl groups |

| 133.5 (d, J ≈ 3 Hz) | d | para-Carbons of phenyl groups | |

| 130.5 (d, J ≈ 13 Hz) | d | meta-Carbons of phenyl groups | |

| 118.5 (d, J ≈ 86 Hz) | d | ipso-Carbons of phenyl groups | |

| 31.5 | s | -CH₂- | |

| 31.0 (d, J ≈ 16 Hz) | d | -CH₂- | |

| 22.5 (d, J ≈ 5 Hz) | d | -CH₂- | |

| 22.0 | s | -CH₂- | |

| 22.0 (d, J ≈ 53 Hz) | d | P-CH₂- | |

| 14.0 | s | -CH₃ | |

| ³¹P NMR | ~ +25 | s | P⁺ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is a typical representation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1585, 1485, 1435 | Medium-Strong | Phenyl C=C stretching |

| 1110 | Strong | P-C stretch |

| 720, 690 | Strong | Phenyl C-H out-of-plane bending |

Mass Spectrometry

Mass spectrometry of hexyltriphenylphosphonium bromide typically shows the molecular ion of the cation. The bromide anion is generally not observed.

| m/z | Ion |

| 347.19 | [C₂₄H₂₈P]⁺ (Hexyltriphenylphosphonium cation) |

Experimental Protocols

Synthesis of Hexyltriphenylphosphonium Bromide

A general and reliable method for the synthesis of alkyltriphenylphosphonium salts is the reaction of triphenylphosphine with an appropriate alkyl halide.

Reaction:

Caption: Synthesis of Hexyltriphenylphosphonium Bromide.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or acetonitrile.

-

Add 1-bromohexane (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the white solid product.

-

The solid is collected by vacuum filtration and washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

-

The product is then dried under vacuum to yield pure hexyltriphenylphosphonium bromide.

The Wittig Reaction using Hexyltriphenylphosphonium Bromide

Hexyltriphenylphosphonium bromide is a precursor to the corresponding phosphonium ylide, which is the key reactive species in the Wittig reaction.

Workflow for the Wittig Reaction:

Caption: General workflow for the Wittig reaction.

Detailed Protocol (Example with Benzaldehyde):

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend hexyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise to the suspension. The formation of the ylide is indicated by a color change, typically to a deep orange or red.

-

Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, a mixture of the alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Applications in Synthesis

The primary application of hexyltriphenylphosphonium bromide is in the Wittig olefination reaction. This reaction is a powerful tool for the synthesis of alkenes with a high degree of control over the position of the double bond.[5][6] The hexyl group allows for the introduction of a C6 chain into the target molecule.

Beyond the Wittig reaction, it can also function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[7] There is also emerging research into its use in the development of novel ionic liquids and for potential applications in drug delivery systems.[7]

Safety Information

Hexyltriphenylphosphonium bromide is an irritant. It is important to handle this chemical with appropriate personal protective equipment.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

Conclusion

Hexyltriphenylphosphonium bromide is a valuable and versatile reagent in organic synthesis. Its well-defined chemical and physical properties, coupled with its straightforward application in the Wittig reaction, make it an indispensable tool for chemists in both academic and industrial research. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. Hexyltriphenylphosphonium bromide | CymitQuimica [cymitquimica.com]

- 2. Hexyltriphenylphosphonium bromide | C24H28P+ | CID 2724570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexyltriphenylphosphonium Bromide CAS 4762-26-9 for Organic Synthesis - Tp 6 and Nhexyltriphenylphosphoniumbride [megawidechem.en.made-in-china.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Hexyltriphenylphosphonium Bromide

CAS Number: 4762-26-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexyltriphenylphosphonium bromide, a versatile phosphonium salt with significant applications in organic synthesis and emerging potential in pharmaceutical sciences. This document consolidates key physical and chemical data, detailed experimental protocols, and visualizations of its core chemical transformations.

Core Data and Properties

Hexyltriphenylphosphonium bromide is a white to off-white crystalline solid.[1][2][3][4] It is recognized for its stability under relatively mild conditions, making it a reliable reagent in various chemical processes.[5] The compound is hygroscopic and should be stored in an inert atmosphere.[6]

Physical and Chemical Properties

The fundamental properties of hexyltriphenylphosphonium bromide are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 4762-26-9 | [3][4][5] |

| Molecular Formula | C₂₄H₂₈BrP | [3][4][5] |

| Molecular Weight | 427.37 g/mol | [3][5] |

| Melting Point | 199-204 °C | [1][2][3][6] |

| Appearance | White to almost white crystalline powder | [1][2][3][4] |

| Solubility | Soluble in water and methanol. | [6] |

| Purity | Typically ≥98% (by titration, HPLC) | [5] |

| EINECS Number | 225-301-6 | [3][4] |

| MDL Number | MFCD00011860 | [5] |

Spectral Data

| Spectral Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the hexyl chain and the phenyl groups attached to the phosphorus atom. |

| ¹³C NMR | Resonances for the carbons of the hexyl chain and the distinct carbons of the triphenylphosphine moiety. |

| ³¹P NMR | A characteristic chemical shift in the range expected for tetraalkylphosphonium salts. The spectrum is typically acquired with ¹H decoupling.[7][8] |

| IR Spectroscopy | Absorption bands corresponding to C-H stretching and bending of the alkyl and aromatic groups, and P-C vibrations. |

| Mass Spectrometry | The molecular ion peak for the hexyltriphenylphosphonium cation (C₂₄H₂₈P⁺) would be observed at m/z 347.19.[9] |

Synthesis and Reactions

Hexyltriphenylphosphonium bromide is a key reagent in several important organic transformations, most notably the Wittig reaction. It also finds application as a phase-transfer catalyst and in the synthesis of ionic liquids.[5][10]

Synthesis of Hexyltriphenylphosphonium Bromide

The compound is typically synthesized via a straightforward nucleophilic substitution reaction between triphenylphosphine and 1-bromohexane.

Experimental Protocol:

-

Materials: Triphenylphosphine (PPh₃), 1-bromohexane, and anhydrous toluene or acetonitrile.[2]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Add 1-bromohexane (1.1 equivalents) to the solution.[2]

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.[2]

-

After the reaction is complete, cool the mixture to room temperature and collect the precipitate by filtration.[2]

-

Wash the collected solid with a suitable solvent (e.g., cold toluene or diethyl ether) to remove any unreacted starting materials.[2]

-

Dry the product under vacuum to yield hexyltriphenylphosphonium bromide.[2]

-

The Wittig Reaction

Hexyltriphenylphosphonium bromide is a precursor to a phosphorus ylide, a key component in the Wittig reaction for the synthesis of alkenes from aldehydes or ketones.[11][12][13]

Experimental Protocol: Synthesis of 3-Methyldec-3-ene via Wittig Reaction

This protocol describes the synthesis of 3-methyldec-3-ene from 2-butanone using the ylide generated from hexyltriphenylphosphonium bromide.[2]

-

Part 1: In-situ Generation of the Wittig Reagent

-

Suspend hexyltriphenylphosphonium bromide (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, diethyl ether) in a flask under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 equivalent) to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

-

Allow the mixture to stir at room temperature for a specified time to ensure complete ylide formation.

-

-

Part 2: Reaction with the Carbonyl Compound

-

Dissolve 2-butanone (1.0 equivalent) in an anhydrous solvent.[2]

-

Slowly add the solution of 2-butanone to the prepared ylide solution at low temperature (e.g., 0 °C or -78 °C).[2]

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).[2]

-

-

Part 3: Work-up and Purification

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, pentane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate 3-methyldec-3-ene. The by-product, triphenylphosphine oxide, can also be separated during this step.

-

Applications in Drug Development and Research

Beyond its role in classical organic synthesis, hexyltriphenylphosphonium bromide is gaining attention in pharmaceutical and biological research.

Drug Delivery

Phosphonium salts are being investigated for their potential in drug delivery systems. Their amphipathic nature, consisting of a lipophilic cation and a hydrophilic counter-ion, allows them to act as carriers to enhance the solubility and bioavailability of poorly water-soluble drugs.[5][14][15][16][17] The long hexyl chain of hexyltriphenylphosphonium bromide contributes to its lipophilicity, making it a candidate for forming micelles or other nano-assemblies that can encapsulate hydrophobic drug molecules.[15]

Biological Studies

The cationic nature of phosphonium salts facilitates their interaction with negatively charged cell membranes. This property is exploited in biological studies for the delivery of nucleic acids and other biomolecules into cells, which is relevant for research in gene therapy and molecular biology.[5]

Ionic Liquids

Hexyltriphenylphosphonium bromide can be used as a precursor in the synthesis of phosphonium-based ionic liquids.[5][18][19] These ionic liquids are valued as "green" solvents in chemical synthesis due to their low vapor pressure, high thermal stability, and recyclability.

Safety and Handling

Hexyltriphenylphosphonium bromide is an irritant and should be handled with appropriate personal protective equipment.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

References

- 1. Phosphonium, hexyltriphenyl-, bromide (1:1) | C24H28BrP | CID 2724569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. n-Hexyl-triphenylphosphonium bromide | CAS 4762-26-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. m.made-in-china.com [m.made-in-china.com]

- 5. chemimpex.com [chemimpex.com]

- 6. HEXYLTRIPHENYLPHOSPHONIUM BROMIDE | 4762-26-9 [chemicalbook.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. Hexyltriphenylphosphonium bromide | C24H28P+ | CID 2724570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhancing Solubility of Poorly Soluble Drugs Using Polymeric Micelles [wisdomlib.org]

- 16. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Hexyltriphenylphosphonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

Hexyltriphenylphosphonium bromide exhibits a varied solubility profile, characteristic of many phosphonium salts which are often categorized as ionic liquids.[1][2][3] Its solubility is largely dictated by the polarity of the solvent. The available literature indicates a general solubility in polar organic solvents and insolubility in non-polar organic solvents.[1][4]

The following table summarizes the qualitative solubility of hexyltriphenylphosphonium bromide in a range of common organic solvents based on available data.

| Solvent | Chemical Formula | Polarity | Solubility |

| Alcohols | |||

| Methanol | CH₃OH | Polar Protic | Soluble[5][6][7] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |

| Halogenated Solvents | |||

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1] |

| Ketones | |||

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] |

| Ethers | |||

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Insoluble[1] |

| Alkanes | |||

| Petroleum Ether | N/A | Non-polar | Insoluble[1] |

Experimental Protocol: Determination of Solubility by Gravimetric Method

For researchers requiring precise quantitative solubility data, the gravimetric method offers a reliable and straightforward approach.[8][9][10][11][12][13][14][15] This method involves preparing a saturated solution of the solute, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

Hexyltriphenylphosphonium bromide

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed weighing dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of hexyltriphenylphosphonium bromide to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a precise volume of the supernatant using a calibrated pipette. It is critical to avoid transferring any solid particles.

-

Filter the withdrawn sample through a syringe filter compatible with the solvent to remove any remaining microscopic particles.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution into a pre-weighed, dry weighing dish.

-

Gently evaporate the solvent in a fume hood. For volatile solvents, this may be achieved at ambient temperature. For less volatile solvents, a drying oven at a temperature below the decomposition point of hexyltriphenylphosphonium bromide can be used. A vacuum desiccator can also be employed to facilitate solvent removal.

-

-

Drying and Weighing:

-

Once the solvent is completely evaporated, place the weighing dish containing the solid residue in a drying oven or vacuum desiccator to remove any residual solvent.

-

Dry the sample to a constant weight. This is achieved by repeated cycles of drying and weighing until the difference between consecutive weighings is negligible.

-

Record the final weight of the weighing dish and the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved hexyltriphenylphosphonium bromide by subtracting the initial weight of the empty weighing dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solution withdrawn in mL) x 100

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of hexyltriphenylphosphonium bromide using the gravimetric method.

Caption: Gravimetric Solubility Determination Workflow.

This guide serves as a foundational resource for professionals working with hexyltriphenylphosphonium bromide. While quantitative data remains elusive in current literature, the provided qualitative overview and detailed experimental protocol empower researchers to determine the precise solubility parameters required for their specific applications.

References

- 1. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionic liquid - Wikipedia [en.wikipedia.org]

- 3. Ionic liquids [solvionic.com]

- 4. quora.com [quora.com]

- 5. fishersci.fi [fishersci.fi]

- 6. HEXYLTRIPHENYLPHOSPHONIUM BROMIDE | 4762-26-9 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. scribd.com [scribd.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. Gravimetric analysis | Research Starters | EBSCO Research [ebsco.com]

- 14. asdlib.org [asdlib.org]

- 15. Gravimetric Analysis [wiredchemist.com]

Hexyltriphenylphosphonium Bromide: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point and thermal stability of hexyltriphenylphosphonium bromide (HTPB), a quaternary phosphonium salt with diverse applications in organic synthesis and pharmaceutical sciences. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support their work.

Physicochemical Data Summary

The following table summarizes the key quantitative data for hexyltriphenylphosphonium bromide, including its melting point and other relevant physical properties.

| Parameter | Value | Reference(s) |

| Melting Point | 198-205 °C | [1] |

| 202-204 °C | [2] | |

| Molecular Formula | C₂₄H₂₈BrP | [3][4] |

| Molecular Weight | 427.37 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water and methanol | [5][6] |

Thermal Stability Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for hexyltriphenylphosphonium bromide are not extensively available in the public domain, the thermal decomposition of phosphonium salts is a well-studied area. Generally, the thermal stability of phosphonium salts is influenced by factors such as the nature of the anion and the organic substituents on the phosphorus atom.

The decomposition of n-alkyltriphenylphosphonium salts, such as HTPB, can proceed through various mechanisms. One common pathway involves the formation of a phosphine oxide and an alkene, particularly in the presence of a base. However, the bromide salt itself is reported to be stable up to approximately 360 °C, at which point it decomposes to yield triphenylphosphine and hydrogen bromide.[2]

To provide a comprehensive understanding of its thermal behavior, detailed experimental protocols for TGA and DSC analyses are outlined below. These methods can be employed to generate specific thermal stability data for HTPB.

Experimental Protocols

Synthesis of Hexyltriphenylphosphonium Bromide

A common method for the synthesis of hexyltriphenylphosphonium bromide involves the reaction of triphenylphosphine with hexyl bromide.[2]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or acetonitrile.

-

Add hexyl bromide (1.0-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Upon completion, the product often precipitates from the reaction mixture as a white solid. If not, the solvent can be partially evaporated or a non-solvent (e.g., diethyl ether) can be added to induce precipitation.

-

Collect the solid product by filtration and wash it with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure hexyltriphenylphosphonium bromide. Recrystallization from a solvent system like chloroform-ethyl acetate can be performed for further purification.[2]

Determination of Melting Point

The melting point of hexyltriphenylphosphonium bromide can be determined using a standard melting point apparatus.

Procedure:

-

Finely powder a small sample of the dried compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a material.

Hypothetical Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) of hexyltriphenylphosphonium bromide into a tared TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50-100 mL/min).

-

Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset of decomposition and the temperature at which significant mass loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Hypothetical Procedure:

-

Calibrate the DSC instrument with appropriate standards (e.g., indium).

-

Accurately weigh a small sample (2-5 mg) of hexyltriphenylphosphonium bromide into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range that includes the melting point.

-

Record the differential heat flow between the sample and the reference. The resulting DSC thermogram will show endothermic peaks corresponding to melting and potentially other phase transitions, as well as exothermic peaks for decomposition.

Visualizations

The following diagrams illustrate the synthesis of hexyltriphenylphosphonium bromide and a conceptual workflow for its thermal analysis.

Caption: Synthesis of Hexyltriphenylphosphonium Bromide.

Caption: Conceptual Workflow for Thermal Analysis of HTPB.

References

- 1. (1-Hexyl)triphenylphosphonium bromide, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. The thermal decomposition of phosphonium alkoxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Hexyltriphenylphosphonium bromide | CymitQuimica [cymitquimica.com]

- 5. fishersci.no [fishersci.no]

- 6. (1-Hexyl)triphenylphosphonium bromide, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectroscopy of Hexyltriphenylphosphonium Bromide

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for hexyltriphenylphosphonium bromide. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents predicted spectral data based on analogous compounds and established NMR principles, outlines comprehensive experimental protocols for data acquisition, and includes visualizations to illustrate the molecular structure and its correlation to the NMR data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for hexyltriphenylphosphonium bromide. These predictions are based on spectral data from similar phosphonium salts and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for Hexyltriphenylphosphonium Bromide (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (P-CH₂) | 3.6 - 3.8 | ddd | J(H,H) ≈ 7, J(P,H) ≈ 14 |

| H-β (CH₂) | 1.6 - 1.8 | m | |

| H-γ, H-δ (CH₂) | 1.2 - 1.4 | m | |

| H-ε (CH₂) | 1.2 - 1.4 | m | |

| H-ζ (CH₃) | 0.8 - 0.9 | t | J(H,H) ≈ 7 |

| Ortho-H (Phenyl) | 7.7 - 7.9 | m | |

| Meta-H (Phenyl) | 7.6 - 7.7 | m | |

| Para-H (Phenyl) | 7.5 - 7.6 | m |

Table 2: Predicted ¹³C NMR Data for Hexyltriphenylphosphonium Bromide (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-α (P-CH₂) | 22 - 24 | d | J(P,C) ≈ 50 |

| C-β (CH₂) | 31 - 33 | d | J(P,C) ≈ 4 |

| C-γ (CH₂) | 29 - 31 | s | |

| C-δ (CH₂) | 22 - 24 | d | J(P,C) ≈ 15 |

| C-ε (CH₂) | 30 - 32 | s | |

| C-ζ (CH₃) | 13 - 15 | s | |

| C-ipso (Phenyl) | 118 - 120 | d | J(P,C) ≈ 85 |

| C-ortho (Phenyl) | 134 - 136 | d | J(P,C) ≈ 10 |

| C-meta (Phenyl) | 130 - 132 | d | J(P,C) ≈ 12 |

| C-para (Phenyl) | 133 - 135 | d | J(P,C) ≈ 3 |

Experimental Protocols for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of hexyltriphenylphosphonium bromide. This protocol is based on standard laboratory practices for the analysis of organophosphorus compounds.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of hexyltriphenylphosphonium bromide for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃). Other suitable deuterated solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The choice of solvent may influence the chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance, operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 16 ppm is typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 220 ppm is generally required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the internal standard (TMS at 0.00 ppm).

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of hexyltriphenylphosphonium bromide with atoms labeled for correlation with the predicted NMR data.

Caption: Molecular structure of hexyltriphenylphosphonium bromide with labeled carbon atoms for NMR correlation.

An In-depth Technical Guide to the Infrared Spectrum Analysis of Hexyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of hexyltriphenylphosphonium bromide, a quaternary phosphonium salt with applications in various chemical syntheses, including as a phase-transfer catalyst and a precursor in Wittig reactions. This document outlines the characteristic vibrational modes of the molecule, offers detailed experimental protocols for obtaining its IR spectrum, and presents the spectral data in a clear, tabular format for easy reference.

Introduction to the Infrared Spectroscopy of Hexyltriphenylphosphonium Bromide

Infrared spectroscopy is a powerful analytical technique that provides information about the functional groups and molecular structure of a compound by measuring the absorption of infrared radiation. The IR spectrum of hexyltriphenylphosphonium bromide is characterized by the vibrational modes of its two main components: the triphenylphosphonium cation and the hexyl alkyl chain.

The triphenylphosphonium cation exhibits characteristic absorptions arising from the P-C bonds and the phenyl rings, including aromatic C-H stretching, C=C ring stretching, and various bending modes. The hexyl chain contributes distinct peaks corresponding to aliphatic C-H stretching and bending vibrations. The combination of these spectral features provides a unique fingerprint for hexyltriphenylphosphonium bromide.

Experimental Protocols

The quality of an IR spectrum is highly dependent on the sample preparation technique. For solid samples like hexyltriphenylphosphonium bromide, two primary methods are commonly employed: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Potassium Bromide (KBr) Pellet Method

The KBr pellet method involves dispersing the solid sample in a matrix of dry potassium bromide powder and pressing it into a thin, transparent disc.[1][2][3][4][5]

Materials and Equipment:

-

Hexyltriphenylphosphonium bromide

-

Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 2-3 hours and stored in a desiccator.[1][2]

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of hexyltriphenylphosphonium bromide and 200-300 mg of dry KBr.[2][3] The ratio should be roughly 1:100 to 1:150 of sample to KBr.

-

Grinding: Transfer the sample and KBr to an agate mortar and grind the mixture thoroughly until a fine, homogeneous powder is obtained. This is crucial to reduce light scattering.[1]

-

Pellet Formation: Place the ground mixture into the pellet press die. Distribute the powder evenly.

-

Pressing: Apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[5]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: It is best practice to run a background spectrum of a blank KBr pellet to subtract any atmospheric H₂O and CO₂ absorptions.[1]

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a versatile technique that allows for the direct analysis of solid and liquid samples with minimal preparation.[6][7] An evanescent wave penetrates a small distance into the sample that is in contact with the ATR crystal, providing a spectrum of the surface layer.

Materials and Equipment:

-

Hexyltriphenylphosphonium bromide

-

ATR-FTIR spectrometer with a suitable crystal (e.g., diamond or germanium)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

-

Background Scan: With a clean and dry ATR crystal, perform a background scan to account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of hexyltriphenylphosphonium bromide powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent and a soft cloth.

Data Presentation: IR Spectrum Analysis of Hexyltriphenylphosphonium Bromide

The following table summarizes the expected characteristic infrared absorption bands for hexyltriphenylphosphonium bromide. The assignments are based on the known vibrational frequencies of triphenylphosphine, alkyl chains, and phosphonium salts.[8][9][10][11][12]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 | Medium | Aromatic C-H stretching (phenyl rings) |

| 2955 - 2920 | Strong | Asymmetric C-H stretching (CH₂ in hexyl chain) |

| 2870 - 2850 | Strong | Symmetric C-H stretching (CH₃ and CH₂ in hexyl chain) |

| ~1585 | Medium | C=C stretching (phenyl ring) |

| ~1485 | Medium | C=C stretching (phenyl ring) |

| ~1438 | Strong | P-C stretching (P-phenyl) |

| ~1465 | Medium | CH₂ scissoring (hexyl chain) |

| ~1375 | Medium | CH₃ symmetric bending (hexyl chain) |

| ~1110 | Strong | In-plane C-H bending (phenyl ring) |

| ~995 | Medium | Out-of-plane C-H bending (phenyl ring) |

| ~745 | Strong | Out-of-plane C-H bending (monosubstituted benzene) |

| ~720 | Medium-Weak | CH₂ rocking (hexyl chain, for chains of 4 or more CH₂ groups) |

| ~690 | Strong | Out-of-plane C-H bending (monosubstituted benzene) |

Visualization of Key Concepts

To further elucidate the process and the molecular structure, the following diagrams are provided.

Caption: Workflow for IR spectral analysis.

Caption: Functional groups in hexyltriphenylphosphonium.

Conclusion

The infrared spectrum of hexyltriphenylphosphonium bromide is a valuable tool for its identification and characterization. The key spectral features include the aromatic C-H and C=C stretching of the phenyl rings, the strong P-C stretching vibrations, and the characteristic aliphatic C-H stretching and bending modes of the hexyl chain. By following the detailed experimental protocols provided, researchers can obtain high-quality IR spectra. The data presented in this guide serves as a reliable reference for the interpretation of these spectra in various research and development applications.

References

- 1. FTIR [terpconnect.umd.edu]

- 2. iris.unive.it [iris.unive.it]

- 3. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 4. columbia.edu [columbia.edu]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 10. researchgate.net [researchgate.net]

- 11. Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Wittig Reaction: An In-depth Technical Guide to the Mechanism of Action of Hexyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction, with a specific focus on the mechanism of action of hexyltriphenylphosphonium bromide. This reagent is a key precursor to a non-stabilized ylide, which is instrumental in the stereoselective synthesis of (Z)-alkenes, a common structural motif in various biologically active molecules and pharmaceutical compounds.

Introduction to the Wittig Reaction

The Wittig reaction, discovered by Georg Wittig in 1954, is a Nobel Prize-winning chemical reaction that converts aldehydes or ketones into alkenes. This transformation is achieved through the reaction of a carbonyl compound with a phosphorus ylide (also known as a phosphorane). A significant advantage of the Wittig reaction is the precise placement of the newly formed carbon-carbon double bond, which replaces the carbonyl group of the starting material.

Hexyltriphenylphosphonium bromide is an alkylphosphonium salt that, upon deprotonation, forms a non-stabilized ylide. Non-stabilized ylides are characterized by the presence of an alkyl group attached to the carbanionic center, which offers minimal electronic stabilization. A key feature of reactions involving non-stabilized ylides is their propensity to yield (Z)-alkenes with moderate to high selectivity under standard conditions.

The Core Mechanism of Action

The Wittig reaction involving hexyltriphenylphosphonium bromide proceeds through a well-established multi-step mechanism. The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

Step 1: Formation of the Hexyltriphenylphosphonium Ylide

The process begins with the deprotonation of hexyltriphenylphosphonium bromide by a strong base to form the corresponding phosphorus ylide. Due to the lack of stabilizing groups, a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is typically required to generate the reactive ylide. The ylide exists as a resonance hybrid of two forms: the ylide and the phosphorane.

Caption: Formation of the hexyltriphenylphosphonium ylide.

Step 2: Nucleophilic Attack and Formation of the Oxaphosphetane Intermediate

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Concurrently, the carbonyl oxygen attacks the positively charged phosphorus atom. This concerted [2+2] cycloaddition leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.

For non-stabilized ylides like the one derived from hexyltriphenylphosphonium bromide, this cycloaddition is typically kinetically controlled and irreversible. The stereochemistry of the alkene product is determined at this stage.

Step 3: Decomposition of the Oxaphosphetane

The oxaphosphetane intermediate is unstable and rapidly decomposes. This decomposition occurs through a retro-[2+2] cycloaddition, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a carbon-carbon double bond (the alkene) and a phosphorus-oxygen double bond (triphenylphosphine oxide).

Stereoselectivity: The Predominance of (Z)-Alkenes

A critical aspect of the Wittig reaction with non-stabilized ylides is its stereoselectivity. The reaction of hexyltriphenylphosphonium ylide with aldehydes typically yields the (Z)-alkene as the major product. This selectivity is attributed to the kinetic control of the oxaphosphetane formation.

The transition state leading to the cis-oxaphosphetane is sterically less hindered and therefore energetically favored over the transition state leading to the trans-oxaphosphetane. The subsequent decomposition of the cis-oxaphosphetane stereospecifically affords the (Z)-alkene.

Overall Reaction Pathway

The entire mechanistic sequence can be visualized as a seamless flow from reactants to products, highlighting the key intermediates and transformations.

Caption: The overall Wittig reaction pathway.

Quantitative Data

The yield and stereoselectivity of the Wittig reaction with hexyltriphenylphosphonium bromide are influenced by factors such as the specific aldehyde or ketone used, the reaction solvent, and the base. However, for reactions with simple aldehydes, a high proportion of the (Z)-isomer is generally expected.

Table 1: Representative Data for the Wittig Reaction of Hexyltriphenylphosphonium Ylide with Benzaldehyde

| Entry | Aldehyde | Product | Yield (%) | (Z:E) Ratio |

| 1 | Benzaldehyde | (Z)-1-Phenylhept-1-ene | 85-95% | >95:5 |

Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Protocols

The following is a representative experimental protocol for the Wittig reaction using hexyltriphenylphosphonium bromide and benzaldehyde.

Materials

-

Hexyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure

Step 1: Ylide Formation

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hexyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

Step 2: Wittig Reaction

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to separate the alkene product from the triphenylphosphine oxide byproduct.

Experimental Workflow

Caption: A typical experimental workflow for the Wittig reaction.

Conclusion

Hexyltriphenylphosphonium bromide serves as a valuable precursor for a non-stabilized ylide in the Wittig reaction, enabling the stereoselective synthesis of (Z)-alkenes. The mechanism proceeds through the formation of a phosphorus ylide, its reaction with a carbonyl compound to form an oxaphosphetane intermediate, and the subsequent decomposition of this intermediate to yield the alkene and triphenylphosphine oxide. The kinetic control of the oxaphosphetane formation is the key determinant of the observed (Z)-selectivity. This in-depth understanding of the mechanism and experimental parameters is crucial for researchers and drug development professionals in designing and optimizing synthetic routes for complex target molecules.

Hexyltriphenylphosphonium Bromide: A Technical Guide to Ylide Formation and Wittig Olefination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hexyltriphenylphosphonium bromide, a crucial precursor for the formation of the non-stabilized phosphorus ylide, hexylidenetriphenylphosphorane. This ylide is a key reagent in the Wittig reaction, a cornerstone of organic synthesis for the stereoselective formation of carbon-carbon double bonds. This document details the synthesis of the phosphonium salt, its conversion to the reactive ylide, and its subsequent application in olefination reactions with various carbonyl compounds.

Core Properties and Specifications

Hexyltriphenylphosphonium bromide is a quaternary phosphonium salt that is typically a white to off-white solid at room temperature.[1] It is the product of the quaternization of triphenylphosphine with 1-bromohexane and serves as the direct precursor to the corresponding Wittig reagent.

Table 1: Physicochemical Properties of Hexyltriphenylphosphonium Bromide

| Property | Value | Reference(s) |

| CAS Number | 4762-26-9 | [1] |

| Molecular Formula | C₂₄H₂₈BrP | [1] |

| Molecular Weight | 427.37 g/mol | [1] |

| Appearance | White to pale yellow powder or lumps | [1] |

| Melting Point | 198-205 °C | [1] |

| Solubility | Soluble in polar solvents like methanol and dichloromethane; sparingly soluble in non-polar solvents. | |

| Purity | Typically ≥98% |

Synthesis and Reaction Mechanisms

The utility of hexyltriphenylphosphonium bromide begins with its synthesis and subsequent deprotonation to form the highly reactive phosphorus ylide.

2.1. Synthesis of Hexyltriphenylphosphonium Bromide

The synthesis is a standard SN2 reaction where the nucleophilic triphenylphosphine attacks the primary alkyl halide, 1-bromohexane. The reaction is typically performed under reflux in a suitable solvent to ensure a reasonable reaction rate.

2.2. Ylide Formation and the Wittig Reaction Mechanism

The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong, non-nucleophilic base. This creates the phosphorus ylide, a species with adjacent positive and negative charges, which is a potent carbon nucleophile. The ylide then reacts with an aldehyde or ketone in the Wittig reaction.

The mechanism proceeds via a [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate rapidly collapses in an irreversible, syn-elimination to yield the target alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and use of hexyltriphenylphosphonium bromide. These protocols are based on established procedures for analogous Wittig reagents.[2][3]

3.1. Protocol 1: Synthesis of Hexyltriphenylphosphonium Bromide

-

Materials:

-

Triphenylphosphine (1.0 eq)

-

1-Bromohexane (1.05 eq)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas (Argon or Nitrogen) inlet, add triphenylphosphine and anhydrous toluene.

-

Add 1-bromohexane to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. The progress can be monitored by TLC or ³¹P NMR. A white precipitate will form as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product is collected by vacuum filtration.

-

Wash the filter cake thoroughly with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield hexyltriphenylphosphonium bromide.

-

3.2. Protocol 2: Ylide Formation and Wittig Reaction with an Aldehyde (e.g., Benzaldehyde)

-

Materials:

-

Hexyltriphenylphosphonium bromide (1.1 eq)

-

n-Butyllithium (n-BuLi, 1.05 eq, typically 1.6 M or 2.5 M in hexanes)

-

Benzaldehyde (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add hexyltriphenylphosphonium bromide and anhydrous THF.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise via syringe. A deep orange or red color should develop, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Cool the ylide solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of benzaldehyde in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-4 hours or until TLC indicates consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

-

Reaction Scope and Expected Outcomes

The ylide derived from hexyltriphenylphosphonium bromide is non-stabilized, which dictates its reactivity and stereoselectivity. It reacts readily with a wide range of aldehydes and, to a lesser extent, ketones. A key feature of non-stabilized ylides is their propensity to form (Z)-alkenes with high selectivity, particularly with aliphatic and aromatic aldehydes under salt-free conditions.[4][5]

Table 2: Representative Wittig Reactions with Hexylidenetriphenylphosphorane

| Carbonyl Substrate | Structure | Expected Major Product | Typical Yield Range | Expected Stereoselectivity (Z:E) |

| Benzaldehyde | Ph-CHO | 1-Phenylhept-1-ene | Good to Excellent | High Z-selectivity |

| Hexanal | CH₃(CH₂)₄-CHO | Dodec-6-ene | Good to Excellent | High Z-selectivity |

| Cyclohexanone | c-C₆H₁₀O | Hexylidenecyclohexane | Moderate to Good | N/A |

| Acetophenone | Ph-C(O)CH₃ | 2-Phenylhept-2-ene | Fair to Moderate | Lower selectivity |

Note: Yields and selectivity are highly dependent on specific reaction conditions, including the base, solvent, temperature, and presence of lithium salts.

Spectroscopic Characterization

The phosphonium salt can be characterized using standard spectroscopic techniques. The following table provides expected chemical shifts based on data for analogous structures.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for Hexyltriphenylphosphonium Bromide (in CDCl₃)

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity / Coupling |

| ¹H NMR | Phenyl (Ar-H) | 7.6 – 7.9 | m |

| P-CH₂ | 3.6 – 3.8 | m (dt-like) | |

| P-CH₂-CH₂ | 1.5 – 1.7 | m | |

| (CH₂)₃ | 1.2 – 1.4 | m | |

| CH₃ | 0.8 – 0.9 | t | |

| ¹³C NMR | Phenyl (ipso-C) | 117 – 119 | d, ¹J(P,C) ≈ 85-90 Hz |

| Phenyl (o, m, p-C) | 130 – 136 | d | |

| P-CH₂ | 22 – 24 | d, ¹J(P,C) ≈ 45-50 Hz | |

| P-CH₂-CH₂ | 29 – 31 | d, ²J(P,C) ≈ 4-5 Hz | |

| P-(CH₂)₂-CH₂ | 30 – 32 | s | |

| P-(CH₂)₃-CH₂ | 21 – 23 | s | |

| P-(CH₂)₄-CH₂ | 21 – 23 | s | |

| CH₃ | 13 – 15 | s |

Applications in Complex Synthesis

The Wittig reaction is a powerful tool for installing double bonds with precise regiochemical control, a common requirement in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The use of long-chain phosphonium salts like hexyltriphenylphosphonium bromide is particularly relevant in the synthesis of insect pheromones and other natural products that feature long alkyl chains with specific alkene geometries.[6][7][8] These compounds are vital for developing eco-friendly pest management strategies, a field of significant interest to drug development professionals due to its focus on bioactive molecules and sustainable chemistry.[5][7]

Experimental Workflow Visualization

The overall process from starting materials to the purified alkene product can be summarized in a clear workflow.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. nyxxb.cn [nyxxb.cn]

- 6. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of a Sex Pheromone for Eco-friendly Control of Spodoptera frugiperda [jales.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexyltriphenylphosphonium Bromide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyltriphenylphosphonium bromide, a quaternary phosphonium salt, has emerged as a versatile and valuable compound in various scientific and industrial domains. Its unique properties, stemming from the combination of a lipophilic hexyl chain and the bulky triphenylphosphonium cation, have led to its widespread use as a phase-transfer catalyst, a key reagent in organic synthesis, and a component in advanced materials and pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery and history of hexyltriphenylphosphonium bromide, its physicochemical properties, detailed experimental protocols for its synthesis, and a summary of its diverse applications.

Discovery and History

The discovery of hexyltriphenylphosphonium bromide is intrinsically linked to the pioneering work of German chemist Georg Wittig, who was awarded the Nobel Prize in Chemistry in 1979 for his development of the Wittig reaction. The reaction, first reported in the early 1950s by Wittig and his collaborator Georg Geissler, involves the use of phosphorus ylides (Wittig reagents) to convert aldehydes and ketones into alkenes. These ylides are typically prepared from phosphonium salts.

While the initial work focused on simpler alkyltriphenylphosphonium halides like the methyl derivative, the exploration of longer-chain analogues, including hexyltriphenylphosphonium bromide, naturally followed. The synthesis of such compounds is a straightforward extension of the general method for preparing phosphonium salts: the quaternization of a tertiary phosphine with an alkyl halide. The development of long-chain alkyltriphenylphosphonium salts was driven by the need for reagents with tailored solubility and reactivity profiles for various organic transformations. The lipophilic hexyl group in hexyltriphenylphosphonium bromide, for instance, enhances its solubility in less polar organic solvents, making it an effective phase-transfer catalyst.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of hexyltriphenylphosphonium bromide is presented in the table below, providing essential data for its handling, application, and characterization.

| Property | Value |

| Chemical Formula | C₂₄H₂₈BrP |

| Molecular Weight | 427.37 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 199-202 °C[1] |

| Solubility | Soluble in water and methanol.[2] |

| CAS Number | 4762-26-9[1] |

| Purity | ≥98% (typically analyzed by titration and HPLC)[1] |

Synthesis and Experimental Protocols

The synthesis of hexyltriphenylphosphonium bromide is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 1-bromohexane. This reaction is a classic example of the formation of a quaternary phosphonium salt.

General Synthesis Pathway

The overall reaction can be depicted as follows:

Caption: General synthesis of hexyltriphenylphosphonium bromide.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of hexyltriphenylphosphonium bromide.

Materials:

-

Triphenylphosphine (1.0 eq)

-

1-Bromohexane (1.0-1.2 eq)

-

Anhydrous toluene or acetonitrile (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine in the chosen anhydrous solvent under an inert atmosphere.

-

Addition of Alkyl Halide: To the stirred solution, add 1-bromohexane dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, will often precipitate out of the non-polar solvent. If precipitation is incomplete, the solvent volume can be reduced under vacuum.

-

Purification: Collect the solid product by filtration and wash it with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Drying: Dry the purified hexyltriphenylphosphonium bromide in a vacuum oven to remove residual solvent.

Characterization: The identity and purity of the synthesized hexyltriphenylphosphonium bromide can be confirmed using various analytical techniques, including:

-